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Introduction
The yeast two-hybrid (Y2H) system is a powerful in vivo technique used to identify novel

protein-protein interactions. This document provides detailed application notes and protocols

for performing a yeast two-hybrid screen using the yeast transcription factor Vhr1p as the "bait"

protein. Vhr1p (VHT1 regulator 1) is a key transcriptional regulator in Saccharomyces

cerevisiae that governs the expression of genes involved in biotin uptake and biosynthesis,

such as VHT1 and BIO5, in response to low biotin concentrations.[1][2] Identifying the

interacting partners of Vhr1p can provide deeper insights into the biotin signaling pathway and

may reveal potential targets for therapeutic intervention or biotechnological applications.

Due to its nature as a transcription factor with an intrinsic activation domain, using the full-

length Vhr1p as bait presents a challenge of autoactivation of the reporter genes, which can

lead to a high number of false positives. This protocol will address strategies to mitigate this

issue.

Principle of the Yeast Two-Hybrid System
The GAL4-based yeast two-hybrid system relies on the modular nature of the GAL4

transcription factor, which has a separable DNA-binding domain (DBD) and a transcriptional

activation domain (AD).[3][4][5]
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Bait and Prey Plasmids: The protein of interest, in this case, Vhr1p, is fused to the GAL4-

DBD, creating the "bait". A library of potential interacting partners ("prey") is fused to the

GAL4-AD.

Interaction and Reporter Gene Activation: When the bait and prey proteins interact within the

yeast nucleus, the DBD and AD are brought into close proximity, reconstituting a functional

GAL4 transcription factor.[3][4] This reconstituted factor then binds to the upstream activating

sequence (UAS) of reporter genes, driving their expression.

Selection and Identification: The expression of reporter genes, such as auxotrophic markers

(e.g., HIS3, ADE2) and colorimetric markers (e.g., lacZ), allows for the selection of yeast

colonies in which a protein-protein interaction has occurred.[3][6] The prey plasmid from

these positive colonies is then isolated and sequenced to identify the interacting protein.

Vhr1 Signaling Pathway
Vhr1p is a central component of the biotin-dependent signaling cascade in yeast.[1][2] Under

low biotin conditions, Vhr1p is activated and binds to the Vitamin H-Responsive Element

(VHRE) in the promoters of target genes like VHT1 and BIO5, inducing their transcription. This

leads to increased uptake of biotin and its precursors. Understanding the proteins that interact

with Vhr1p can elucidate the upstream signals that regulate its activity and the downstream

effectors it may recruit.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1575614?utm_src=pdf-body
https://m.youtube.com/watch?v=Gh6Cn87r4Po
https://m.youtube.com/watch?v=w5Pvri4-cUA
https://m.youtube.com/watch?v=Gh6Cn87r4Po
https://www.youtube.com/watch?v=Ypx42U5cmXE
https://www.benchchem.com/product/b1575614?utm_src=pdf-body
https://www.benchchem.com/product/b1575614?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16533810/
https://www.researchgate.net/publication/7244393_Vhr1p_a_New_Transcription_Factor_from_Budding_Yeast_Regulates_Biotin-dependent_Expression_of_VHT1_and_BIO5
https://www.benchchem.com/product/b1575614?utm_src=pdf-body
https://www.benchchem.com/product/b1575614?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1575614?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular

Cellular Response

Low Biotin

Vhr1p

Activates

VHRE (Promoter)

Binds to

VHT1, BIO5 Transcription

Induces

Increased Biotin Uptake & Biosynthesis

Click to download full resolution via product page

Caption: Vhr1p-mediated biotin signaling pathway in yeast.

Experimental Workflow for Y2H Screening with Vhr1
Bait
The overall workflow involves constructing the Vhr1 bait, testing for autoactivation, performing

the library screen, and validating the identified interactions.

Caption: General workflow for a yeast two-hybrid screen.
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Detailed Experimental Protocols
Protocol 1: Vhr1 Bait Plasmid Construction
Objective: To clone the coding sequence of Vhr1p, or a fragment thereof, into a yeast two-

hybrid DBD vector (e.g., pGBKT7).

Special Consideration for Vhr1p: Since full-length Vhr1p contains a C-terminal transcriptional

activation domain, it is highly likely to cause autoactivation.[1] Therefore, it is strongly

recommended to use a fragment of Vhr1p that retains its interaction domains but lacks the

activation domain. A prime candidate is the N-terminal fragment containing the DNA-binding

domain (residues 1-X, where X is before the activation domain).

Materials:

Yeast genomic DNA or a plasmid containing the VHR1 gene.

Y2H bait vector (e.g., pGBKT7).

Restriction enzymes and T4 DNA ligase.

PCR primers for amplifying the desired VHR1 fragment.

Competent E. coli cells.

Standard media and antibiotics for E. coli growth.

Method:

Primer Design: Design PCR primers to amplify the coding sequence of the N-terminal

fragment of VHR1. Add appropriate restriction sites to the primers that are compatible with

the multiple cloning site of the bait vector.

PCR Amplification: Perform PCR using yeast genomic DNA as a template to amplify the

VHR1 fragment.

Digestion and Ligation: Digest both the PCR product and the bait vector with the chosen

restriction enzymes. Purify the digested fragments and ligate the VHR1 fragment into the bait
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vector.

Transformation: Transform the ligation mixture into competent E. coli cells and select for

transformants on appropriate antibiotic-containing media.

Verification: Isolate plasmid DNA from the transformants and verify the correct insertion of

the VHR1 fragment by restriction digestion and DNA sequencing.

Protocol 2: Bait Autoactivation and Toxicity Test
Objective: To determine if the Vhr1p-DBD fusion protein (Vhr1-bait) autonomously activates

the reporter genes or is toxic to yeast.

Materials:

Yeast reporter strain (e.g., AH109, Y2HGold).

Verified Vhr1-bait plasmid.

Empty prey vector (e.g., pGADT7).

Positive and negative control plasmids.

Yeast transformation reagents.

Synthetic defined (SD) dropout media:

SD/-Trp (for bait plasmid selection)

SD/-Trp/-His (to test for HIS3 activation)

SD/-Trp/-Ade (to test for ADE2 activation)

SD/-Trp/-His + 3-AT (3-aminotriazole, a competitive inhibitor of the HIS3 gene product, to

assess the strength of autoactivation).

Yeast extract peptone dextrose (YPD) agar.

X-α-Gal solution for lacZ assay.
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Method:

Yeast Transformation: Transform the yeast reporter strain with the Vhr1-bait plasmid.

Plating: Plate the transformed yeast on SD/-Trp plates to select for cells containing the bait

plasmid.

Replica Plating: Once colonies appear, replica-plate them onto the various selective media

(SD/-Trp/-His, SD/-Trp/-Ade, and SD/-Trp/-His with varying concentrations of 3-AT). Also,

replica-plate onto a plate for the X-α-Gal assay.

Incubation and Observation: Incubate the plates at 30°C for 3-5 days.

Analysis:

Toxicity: Compare the growth on the SD/-Trp plate to a control transformation. A significant

reduction in colonies suggests toxicity.

Autoactivation: Growth on SD/-Trp/-His or SD/-Trp/-Ade, or the development of a blue

color in the X-α-Gal assay, indicates autoactivation. The concentration of 3-AT required to

suppress growth on SD/-Trp/-His provides a measure of the autoactivation strength.

Troubleshooting Autoactivation:

If autoactivation is observed, it may be necessary to use a yeast strain with a more stringent

reporter system or to increase the concentration of 3-AT in the screening medium.

If the full-length Vhr1p was used and shows autoactivation, it is essential to switch to a

truncated version lacking the C-terminal activation domain as described in Protocol 1.

Protocol 3: Yeast Two-Hybrid Library Screening
Objective: To screen a cDNA or genomic DNA library for proteins that interact with the Vhr1-

bait.

Materials:

Yeast strain pre-transformed with the Vhr1-bait plasmid.
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Yeast cDNA or genomic DNA library cloned in a prey vector (e.g., pGADT7).

High-efficiency yeast transformation reagents or materials for yeast mating.

SD/-Trp/-Leu (to select for both bait and prey plasmids).

SD/-Trp/-Leu/-His/-Ade (high-stringency selection).

3-AT.

Method (Yeast Mating Protocol - Recommended for high-throughput screening):

Prepare Bait Strain: Grow a large-scale culture of the yeast reporter strain containing the

Vhr1-bait plasmid.

Prepare Prey Library: Use a pre-transformed yeast library of the opposite mating type.

Mating: Mix the bait and prey yeast cultures and allow them to mate for 20-24 hours on YPD

medium.

Selection of Diploids: Plate the mated yeast on SD/-Trp/-Leu to select for diploid cells

containing both the bait and prey plasmids.

Interaction Screening: Replica-plate the diploid colonies onto high-stringency selective

medium (SD/-Trp/-Leu/-His/-Ade) with an appropriate concentration of 3-AT (determined in

Protocol 2).

Incubation: Incubate plates at 30°C and monitor for the growth of positive colonies.

Protocol 4: Identification and Validation of Interacting
Proteins
Objective: To identify the prey proteins from positive clones and validate the interactions.

Method:

Isolate Positive Clones: Pick individual colonies that grew on the high-stringency selection

medium.
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Prey Plasmid Rescue: Isolate the prey plasmids from the positive yeast colonies. This

typically involves yeast lysis followed by transformation of the yeast plasmid DNA into E. coli

and selection for the prey plasmid marker.

Sequencing: Sequence the insert of the rescued prey plasmids to identify the interacting

proteins.

Interaction Re-test: Co-transform the identified prey plasmid with the Vhr1-bait plasmid into a

fresh yeast reporter strain to confirm the interaction. Also, co-transform with a control bait

(e.g., a plasmid expressing only the DBD) to ensure the interaction is specific to Vhr1p.

Orthogonal Validation: It is highly recommended to validate the potential interactions using

an independent in vivo or in vitro method, such as co-immunoprecipitation, pull-down

assays, or surface plasmon resonance.

Data Presentation
Quantitative data from a yeast two-hybrid screen can be presented to compare the strength of

different interactions. This is often done by quantifying the activity of the lacZ reporter gene

using a β-galactosidase assay.

Table 1: Hypothetical Quantitative β-Galactosidase Assay Results for Vhr1p Interactors

Prey Protein Bait Protein
β-Galactosidase
Activity (Miller
Units)

Interaction
Strength

Positive Control p53 SV40 Large T-antigen 150.5 ± 12.3

Negative Control Vhr1p (N-term) Empty Prey Vector 0.8 ± 0.2

Interactor 1 Vhr1p (N-term) Protein A 85.2 ± 7.5

Interactor 2 Vhr1p (N-term) Protein B 45.6 ± 4.1

Interactor 3 Vhr1p (N-term) Protein C 9.3 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Interaction strength is qualitatively assigned based on Miller units.
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Table 2: Summary of Growth on Selective Media for Vhr1p Interactors

Prey Protein Bait Protein SD/-Trp/-Leu
SD/-Trp/-Leu/-
His

SD/-Trp/-Leu/-
Ade

Positive Control p53 +++ +++ +++

Negative Control Vhr1p (N-term) +++ - -

Interactor 1 Vhr1p (N-term) +++ +++ ++

Interactor 2 Vhr1p (N-term) +++ ++ +

Interactor 3 Vhr1p (N-term) +++ + -

Growth is scored qualitatively: +++ (robust growth), ++ (moderate growth), + (slow growth), -

(no growth).

Conclusion
This document provides a comprehensive guide for utilizing the yeast two-hybrid system to

identify interaction partners of the yeast transcription factor Vhr1p. By employing a truncated

Vhr1p bait to circumvent autoactivation and following a rigorous protocol of screening and

validation, researchers can uncover novel components of the biotin signaling pathway. The

identification of Vhr1p interactors will not only enhance our fundamental understanding of this

pathway but may also present new opportunities for drug development and metabolic

engineering.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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